Z-Val-ala-asp-amc
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Overview
Description
Z-VAD-AMC (acetate) is a fluorogenic substrate for caspase-1. Upon enzymatic cleavage by caspase-1, 7-amino-4-methylcoumarin is released, and its fluorescence can be used to quantify caspase-1 activity. This compound is widely used in research to study apoptosis and other cell death mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-VAD-AMC (acetate) involves multiple steps, including the coupling of amino acids and the incorporation of the fluorogenic group. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The final product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Z-VAD-AMC (acetate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems is common to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Z-VAD-AMC (acetate) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-1, releasing 7-amino-4-methylcoumarin, which is fluorescent .
Common Reagents and Conditions:
Reagents: Caspase-1 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at physiological pH and temperature to mimic cellular conditions
Major Products: The major product formed from the enzymatic cleavage of Z-VAD-AMC (acetate) is 7-amino-4-methylcoumarin .
Scientific Research Applications
Z-VAD-AMC (acetate) is extensively used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary application is in the study of apoptosis, where it serves as a tool to measure caspase-1 activity. This compound is also used in drug discovery and development to screen for potential inhibitors of caspase-1, which could be therapeutic targets for diseases involving excessive cell death .
Mechanism of Action
The mechanism of action of Z-VAD-AMC (acetate) involves its cleavage by caspase-1. Caspase-1 recognizes and binds to the substrate, cleaving it at specific sites to release 7-amino-4-methylcoumarin. The fluorescence of 7-amino-4-methylcoumarin can then be measured to quantify caspase-1 activity. This mechanism is crucial for studying the role of caspase-1 in apoptosis and other cell death pathways .
Comparison with Similar Compounds
- Z-DEVD-AMC (acetate)
- Z-LEHD-AMC (acetate)
- Z-IETD-AMC (acetate)
Comparison: Z-VAD-AMC (acetate) is unique in its specificity for caspase-1, whereas other similar compounds may be substrates for different caspases. For example, Z-DEVD-AMC (acetate) is a substrate for caspase-3, and Z-LEHD-AMC (acetate) is a substrate for caspase-9. This specificity makes Z-VAD-AMC (acetate) particularly valuable for studying caspase-1 activity and its role in cell death .
Properties
Molecular Formula |
C30H34N4O9 |
---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H34N4O9/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36)/t18-,22-,26-/m0/s1 |
InChI Key |
HROCWSYDFDEDGG-DOPYIHRPSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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